N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Description

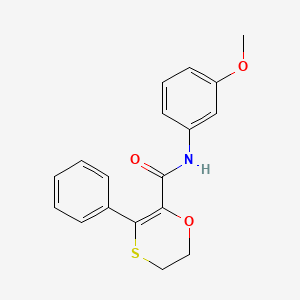

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide featuring a 1,4-oxathiine ring (a six-membered ring containing oxygen and sulfur) substituted with a phenyl group at position 3 and a 3-methoxyphenyl carboxamide moiety at position 2.

Properties

Molecular Formula |

C18H17NO3S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(3-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C18H17NO3S/c1-21-15-9-5-8-14(12-15)19-18(20)16-17(23-11-10-22-16)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,19,20) |

InChI Key |

IYEBYYRLYJDZOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves the formation of the oxathiine ring followed by the introduction of the methoxyphenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable thiol with an epoxide can lead to the formation of the oxathiine ring. Subsequent functionalization steps introduce the methoxyphenyl and phenyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the oxathiine ring or other functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the oxathiine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings or the oxathiine ring.

Scientific Research Applications

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the areas of anti-inflammatory and anticancer activities.

Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The oxathiine ring and the aromatic substituents play crucial roles in its biological activity. For instance, the compound may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Analogues in Carbonic Anhydrase Inhibition

Key Compounds :

- 3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxamide (14a) : Replaces the oxathiine sulfur with oxygen (1,4-dioxine ring). This compound exhibits high hCA I inhibitory activity, attributed to the phenyl group at position 3 and the carboxamide linkage .

- Thieno[3,2-b]pyrrole derivatives: Thieno analogs (e.g., 8b with an ethyl substituent) show superior hCA I inhibition compared to furo derivatives, emphasizing the importance of sulfur-containing heterocycles .

Comparison: The oxathiine ring in the target compound may offer a balance between the electronic properties of sulfur (thieno) and oxygen (dioxine). Structural optimization studies suggest that minor substitutions (e.g., ethyl vs. benzyl in thieno derivatives) significantly impact potency .

Antiangiogenic Thiazole Carboxamides

Key Compound :

- N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k) : A thiazole-based analog with a 3-methoxyphenyl group. It inhibits angiogenesis by targeting VEGF signaling, showing efficacy comparable to the clinical drug Vandetanib in suppressing endothelial cell migration and tumor growth .

Comparison :

While both compounds share a 3-methoxyphenyl carboxamide moiety, the heterocyclic core (thiazole vs. oxathiine) dictates their biological targets. The oxathiine ring’s sulfur atom may enhance metabolic stability, but the absence of a pyridinyl-thiazole scaffold likely limits antiangiogenic activity unless specific substituents are introduced .

Fungicidal Oxathiine Carboxamides

Key Compounds :

- Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) : A commercial fungicide with a methyl group at position 2 and phenyl at position 3. It inhibits succinate dehydrogenase in fungi .

- Oxycarboxin : The sulfone derivative of carboxin, used against rust diseases .

Methoxy groups are electron-donating, which may reduce efficacy against fungal enzymes compared to carboxin’s simpler substituents. Synthesis routes avoiding chlorinating agents (as in ) could make the target compound environmentally favorable .

Data Tables

Table 2: Impact of Substituents on Activity

Research Findings and Mechanistic Insights

- Heterocycle Influence: Sulfur-containing rings (oxathiine, thieno) generally enhance bioactivity compared to oxygen analogs, likely due to improved electronic interactions and metabolic stability .

- Substituent Effects: The 3-methoxyphenyl group may confer selectivity for non-fungal targets (e.g., human enzymes or angiogenesis pathways) compared to carboxin’s fungicidal methyl-phenyl combination .

- Synthesis Advantages : The target compound’s synthesis (if following ’s method) avoids toxic chlorinated byproducts, offering environmental benefits over traditional routes .

Biological Activity

N-(3-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound belonging to the oxathiine class, which has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 346.43 g/mol |

| CAS Number | 1010936-33-0 |

This compound features a methoxyphenyl group and a carboxamide functional group, which contribute to its diverse biological activities.

Anticancer Activity

Research has indicated that this compound exhibits varying degrees of anticancer activity against different cancer cell lines. A study conducted using the National Cancer Institute's (NCI) 60 cancer cell line panel highlighted the following findings:

- Cell Lines Tested : The compound was evaluated against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines.

- Results : The compound showed low overall anticancer activity; however, it demonstrated some sensitivity in specific leukemia cell lines at a concentration of 10 µM. The results are summarized in Table 1.

| Cell Line Type | Sensitivity Level (10 µM) |

|---|---|

| Leukemia | Moderate |

| Melanoma | Low |

| Lung Cancer | Low |

| Colon Cancer | Low |

| Breast Cancer | Low |

Antioxidant Activity

In addition to its anticancer potential, this compound has been assessed for its antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging method. The compound exhibited a scavenging effect comparable to established antioxidants like ascorbic acid.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It can interact with receptors that regulate cellular signaling pathways related to growth and apoptosis.

- Radical Scavenging : The methoxy group contributes to the compound's ability to neutralize free radicals.

Case Studies

Several studies have documented the biological activities of similar compounds within the oxathiine class. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.